molecular formula C9H11NO2 B099000 4-Cyclopentylidene-3-methyl-1,2-oxazol-5-one CAS No. 17975-64-3

4-Cyclopentylidene-3-methyl-1,2-oxazol-5-one

Cat. No.: B099000
CAS No.: 17975-64-3
M. Wt: 165.19 g/mol
InChI Key: CUHFBZLFTLGGQH-UHFFFAOYSA-N
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Description

4-Cyclopentylidene-3-methyl-1,2-oxazol-5-one is a heterocyclic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol It features a five-membered ring structure containing both nitrogen and oxygen atoms, making it part of the oxazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentylidene-3-methyl-1,2-oxazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydroxylamine to form cyclopentanone oxime, which is then subjected to cyclization with acetic anhydride to yield the desired oxazolone derivative. The reaction conditions often require a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentylidene-3-methyl-1,2-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can yield reduced oxazolone products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazolone ring is retained, but substituents are introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolone derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

4-Cyclopentylidene-3-methyl-1,2-oxazol-5-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Cyclopentylidene-3-methyl-1,2-oxazol-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the oxazolone ring.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2-oxazolone: Similar in structure but with a phenyl group instead of a cyclopentylidene group.

    4-Benzylidene-2-phenyl-1,3-oxazol-5-one: Features a benzylidene group and a phenyl group, offering different reactivity and applications.

    4-Methyl-2-oxazolone: A simpler oxazolone derivative with a methyl group.

Uniqueness

4-Cyclopentylidene-3-methyl-1,2-oxazol-5-one is unique due to its cyclopentylidene group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where specific reactivity is required.

Properties

IUPAC Name

4-cyclopentylidene-3-methyl-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-8(9(11)12-10-6)7-4-2-3-5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHFBZLFTLGGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=O)C1=C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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